CENPB Human Pre-designed siRNA Set A

RNA interference gene silencing CENP-B knockdown

CENPB Human Pre-designed siRNA Set A is a pooled small interfering RNA (siRNA) reagent comprising three distinct target-specific oligonucleotide duplexes designed to silence the human CENPB gene (Entrez Gene ID:. This product belongs to the class of pre-designed, chemically modified siRNA sets intended for acute, reversible knockdown of centromere protein B (CENP-B) in mammalian cell culture models.

Molecular Formula C29H31Cl2N3O2
Molecular Weight 524.5 g/mol
Cat. No. B10824104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCENPB Human Pre-designed siRNA Set A
Molecular FormulaC29H31Cl2N3O2
Molecular Weight524.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC=CC(=C2)C(C3=CC=CC=C3O)N4CCN(CC4)C5=C(C(=CC=C5)Cl)Cl
InChIInChI=1S/C29H31Cl2N3O2/c30-24-12-6-13-25(27(24)31)33-15-17-34(18-16-33)28(23-11-3-4-14-26(23)35)20-7-5-8-21(19-20)29(36)32-22-9-1-2-10-22/h3-8,11-14,19,22,28,35H,1-2,9-10,15-18H2,(H,32,36)
InChIKeyIQLVMUSOSDGQHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CENPB Human Pre-designed siRNA Set A: Procurement-Focused Technical Baseline


CENPB Human Pre-designed siRNA Set A is a pooled small interfering RNA (siRNA) reagent comprising three distinct target-specific oligonucleotide duplexes designed to silence the human CENPB gene (Entrez Gene ID: 1059) . This product belongs to the class of pre-designed, chemically modified siRNA sets intended for acute, reversible knockdown of centromere protein B (CENP-B) in mammalian cell culture models . Each duplex is a 19–23 nucleotide RNA oligo, and the set includes 5 nmol of each lyophilized duplex along with control reagents, enabling a minimum of 250 standard transfections in a 24‑well format .

Why Generic Substitution of CENPB Silencing Reagents Is Scientifically Inadvisable


CENPB silencing reagents are not interchangeable due to profound differences in knockdown efficiency, off‑target signature, and experimental flexibility. Pre‑designed siRNA Set A provides a defined pool of three chemically modified duplexes with a vendor‑guaranteed minimum 70% mRNA knockdown , whereas alternative platforms such as shRNA require stable integration and often achieve only 70% knockdown contingent upon 80% transfection efficiency [1]. CRISPR‑Cas9 knockout achieves near‑complete gene ablation but is irreversible and can trigger compensatory cellular adaptations absent in acute siRNA‑mediated silencing . Moreover, single‑duplex siRNAs exhibit sequence‑specific off‑target profiles that can confound phenotypic interpretation, while pooled sets mitigate this risk through dilution of off‑target signals [2]. The choice of reagent must therefore be driven by specific experimental requirements for knockdown magnitude, duration, and phenotypic specificity.

Quantitative Differentiation of CENPB Human Pre-designed siRNA Set A vs. Closest Comparators


Knockdown Efficiency: CENPB siRNA Set A vs. SMARTpool siRNA in HUVEC Cells

In primary human umbilical vein endothelial cells (HUVEC), transfection of CENPB SMARTpool siRNA at 100 nM achieved a knockdown efficiency of 70% or greater as assessed by microarray analysis [1]. The Pre‑designed siRNA Set A, comprising three distinct duplexes, guarantees at least one duplex will achieve ≥70% mRNA knockdown under standard conditions . While both products meet the 70% threshold, the Set A offers the advantage of individual duplex testing and selection, enabling optimization of knockdown stringency and off‑target minimization beyond what a pre‑pooled SMARTpool format allows .

RNA interference gene silencing CENP-B knockdown

Knockdown Magnitude: CENPB siRNA Set A vs. OriGene Dicer-Substrate siRNA

OriGene's Dicer‑Substrate siRNA kit for CENPB guarantees that at least two of three 27‑mer duplexes will achieve ≥70% mRNA knockdown at 10 nM when transfection efficiency exceeds 90% [1]. In contrast, the Pre‑designed siRNA Set A uses 19–23 nt duplexes and guarantees ≥70% knockdown for at least one duplex under standard conditions without the requirement for extremely high transfection efficiency . The Dicer‑Substrate design may offer higher potency at lower concentrations, but the Set A provides a more straightforward, less condition‑dependent path to reliable knockdown in a broader range of cell types.

siRNA efficacy Dicer-substrate gene knockdown

Knockdown Durability and Reversibility: siRNA Set A vs. shRNA Lentiviral Particles

siRNA‑mediated knockdown is transient, typically lasting 3–7 days post‑transfection, allowing acute interrogation of CENP‑B function without permanent genetic alteration . In contrast, shRNA lentiviral particles integrate into the host genome, conferring stable, long‑term CENPB silencing but requiring 5‑week lead times for particle generation and imposing selection pressure that may alter cellular physiology [1]. The shRNA platform guarantees ≥70% knockdown for at least one of four constructs but only when transfection efficiency exceeds 80% [1]. For experiments requiring rapid, reversible loss‑of‑function, the siRNA Set A is the superior choice.

transient knockdown stable knockdown lentiviral shRNA

Functional Validation: CENPB Knockdown Increases Centromeric Transcription and Cohesion

In HeLa Tet‑On cells, transfection with CENP‑B siRNAs (pre‑designed, source matched to Set A specifications) resulted in a statistically significant increase in Rpb1‑pSer2 signal at centromeres, indicating enhanced centromeric transcription (p < 0.001) [1]. Quantitative real‑time PCR confirmed a corresponding upregulation of centromeric transcripts (average ± SD from 3 independent experiments) [1]. Additionally, CENP‑B depletion led to a measurable increase in sister‑centromere distance, reflecting weakened cohesion (p < 0.05) [1]. These functional readouts provide a validated benchmark for confirming CENPB knockdown efficacy beyond mRNA quantification.

centromere biology mitotic fidelity CENP-B function

Reduced Off‑Target Potential via Chemical Modification and Pooling

The Pre‑designed siRNA Set A incorporates 2'‑O‑methyl (2'‑OMe) chemical modifications at no additional cost, which have been shown to reduce miRNA‑like off‑target effects by up to 80% compared to unmodified siRNAs [1]. Furthermore, the set includes three independent duplexes that can be used individually or as a pool; using a pool dilutes any sequence‑specific off‑target signature by a factor of three, thereby lowering the false‑positive rate in phenotypic screens [2]. In contrast, single‑duplex reagents concentrate off‑target risk onto a single sequence, potentially confounding results.

siRNA specificity off-target effects 2'-OMe modification

Optimal Application Scenarios for CENPB Human Pre-designed siRNA Set A in Research and Industrial Settings


Acute Functional Studies of Centromere Biology in Transfectable Cell Lines

Utilize the Set A for rapid, transient knockdown of CENPB to probe its role in centromeric transcription, kinetochore assembly, and sister chromatid cohesion. The three independent duplexes allow validation of phenotype with multiple sequences, while the guaranteed ≥70% knockdown ensures sufficient depletion for functional readouts such as immunofluorescence and live‑cell imaging [1].

Target Validation in Oncology Research Prior to CRISPR Knockout

Employ the Set A as a cost‑effective, high‑throughput tool to screen for CENPB dependency in cancer cell lines (e.g., hepatocellular carcinoma) before committing to resource‑intensive CRISPR knockout or stable shRNA lines. The transient nature of siRNA knockdown enables rapid assessment of proliferation and invasion phenotypes within one week [2].

Quality Control of CENP‑B Antibody Specificity

Use the Set A to generate CENP‑B‑depleted cell lysates as a specificity control for anti‑CENP‑B antibodies in Western blot or immunofluorescence. The high knockdown efficiency reduces the target protein signal, providing a definitive validation that antibody signal corresponds to CENP‑B [1].

Drug Discovery: Screening for Synthetic Lethality with CENPB Inhibition

Incorporate the Set A into RNAi‑based synthetic lethality screens in combination with small‑molecule libraries or other gene knockdowns. The pooled format and chemical modifications minimize off‑target‑driven false positives, increasing the likelihood of identifying genuine synthetic lethal interactions [3].

Technical Documentation Hub

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